
1H-Indole-5-carbonitrile, 1-methyl-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2-phenyl-1H-indole-5-carbonitrile is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by a phenyl group attached to the second position of the indole ring and a nitrile group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-methyl-2-phenyl-1H-indole-5-carbonitrile can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Another method includes the reaction of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals to produce a stable chromophore .
Industrial Production Methods
Industrial production of 1-methyl-2-phenyl-1H-indole-5-carbonitrile typically involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-2-phenyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Nitrogen dioxide or nitrous acid in benzene.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-phenyl-1H-indole-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1-methyl-2-phenyl-1H-indole-5-carbonitrile involves its interaction with various molecular targets. The indole ring can undergo protonation, leading to electrophilic substitution reactions at specific positions . This compound can also form stable chromophores with malondialdehyde and 4-hydroxyalkenals, which are used in biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-2-phenylindole: Lacks the nitrile group at the fifth position.
1-methyl-1H-indole-5-carbonitrile: Lacks the phenyl group at the second position.
Uniqueness
1-methyl-2-phenyl-1H-indole-5-carbonitrile is unique due to the presence of both a phenyl group and a nitrile group, which contribute to its distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
741709-19-3 |
|---|---|
Molekularformel |
C16H12N2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
1-methyl-2-phenylindole-5-carbonitrile |
InChI |
InChI=1S/C16H12N2/c1-18-15-8-7-12(11-17)9-14(15)10-16(18)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI-Schlüssel |
UEDPJEAILDTTLD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)C#N)C=C1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



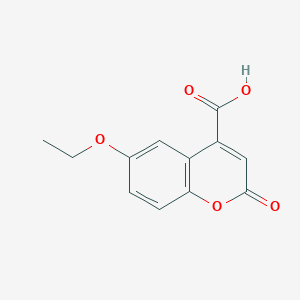

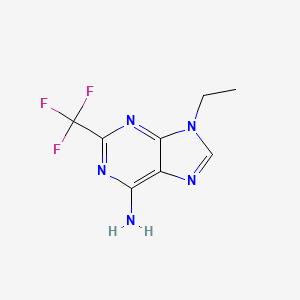
![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)
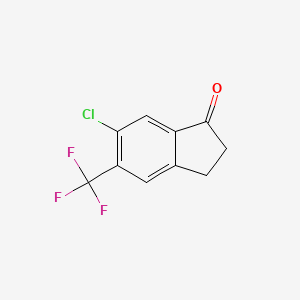
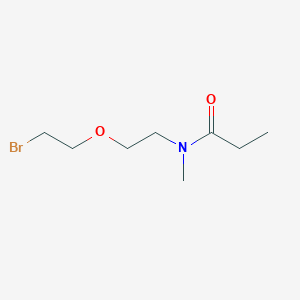
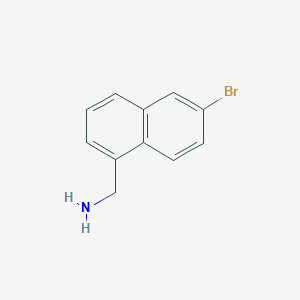
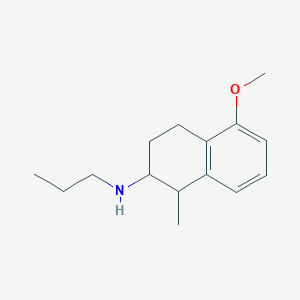
![7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11873172.png)


![1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11873193.png)
![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)
